6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a polycyclic heterocyclic organic compound It is a derivative of dibenzo[b,e][1,4]dioxin, where two methyl groups are attached at positions 6 and 9, and a carbonitrile group is attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the following steps:
Formation of the Dibenzo[b,e][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methyl Groups: Methylation at positions 6 and 9 can be carried out using methylating agents such as methyl iodide in the presence of a base.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the methyl and carbonitrile groups.
Polychlorinated Dibenzodioxins: Compounds with chlorine atoms instead of methyl groups.
Polybrominated Dibenzodioxins: Compounds with bromine atoms instead of methyl groups.
Uniqueness
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6,9-dimethyldibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(2)14-13(9)17-12-5-3-4-11(8-16)15(12)18-14/h3-7H,1-2H3 |
InChI Key |
IMSNLHYEMIUMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC3=C(C=CC=C3O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.